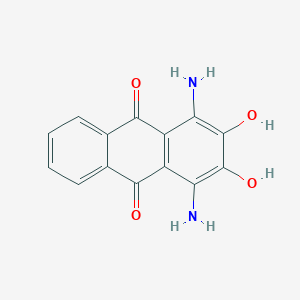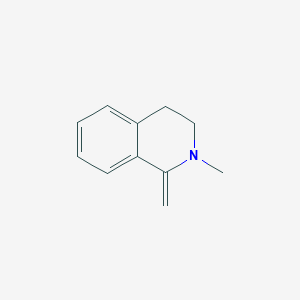
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline (MMTIQ) is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinoline alkaloids. MMTIQ has been widely studied for its potential therapeutic applications due to its unique structure and pharmacological properties.
作用機序
The mechanism of action of 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve the modulation of various neurotransmitters and receptors in the brain. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in regulating mood and behavior. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has also been shown to modulate the activity of NMDA receptors, which are involved in learning and memory.
生化学的および生理学的効果
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in regulating mood and behavior. In addition, 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its high potency and selectivity for certain receptors and neurotransmitters. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline also has good solubility in water and organic solvents, which makes it easy to work with in lab experiments. However, 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline research, including the development of new synthetic methods to produce 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline with higher yields and purity. In addition, further studies are needed to fully understand the mechanism of action of 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic applications in various diseases. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline could also be studied in combination with other drugs to enhance its therapeutic effects. Finally, the potential toxicity of 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline needs to be further studied to ensure its safety for human use.
合成法
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline can be synthesized through a variety of methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a tetrahydroisoquinoline ring. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a nucleophile to form a β-amino carbonyl compound. The Skraup reaction involves the condensation of an aniline with a ketone or aldehyde in the presence of an oxidizing agent to form a quinoline derivative. These methods have been optimized to produce high yields of 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline with high purity.
科学的研究の応用
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and depression. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and dopamine in the brain.
特性
CAS番号 |
16585-04-9 |
|---|---|
製品名 |
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline |
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC名 |
2-methyl-1-methylidene-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H13N/c1-9-11-6-4-3-5-10(11)7-8-12(9)2/h3-6H,1,7-8H2,2H3 |
InChIキー |
NPAFTCBMITYZID-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC=CC=C2C1=C |
正規SMILES |
CN1CCC2=CC=CC=C2C1=C |
同義語 |
2-METHYL-1-METHYLENE-1,2,3,4-TETRAHYDROISOQUINOLINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




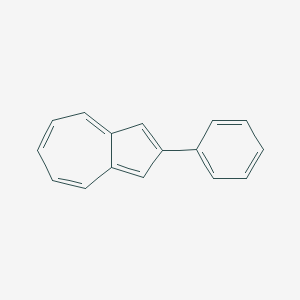
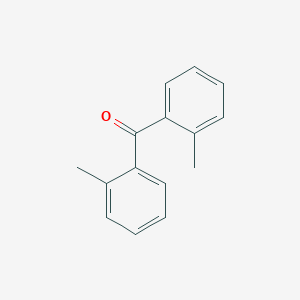
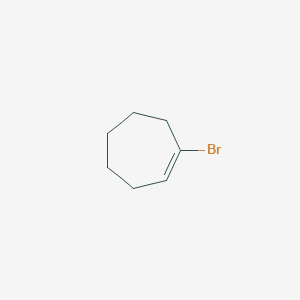
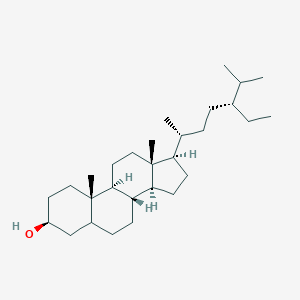
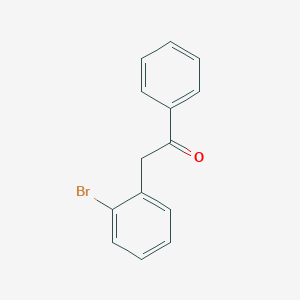
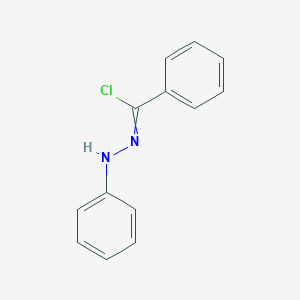
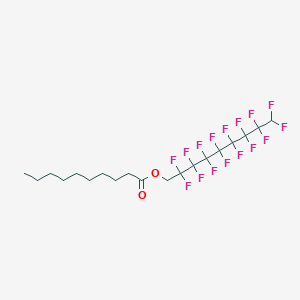
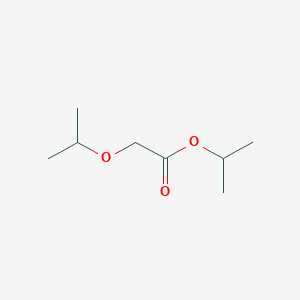
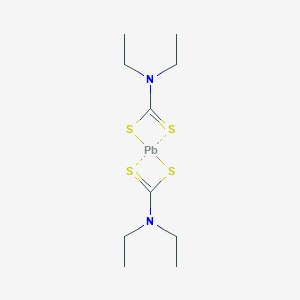
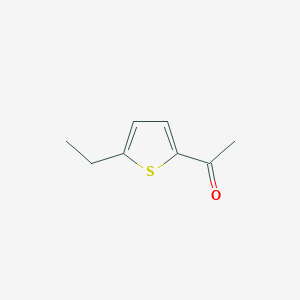
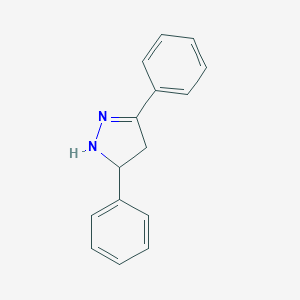
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
